Cas no 1327946-63-3 (benzyl 4-2-(4-methylphenyl)-2-oxoethylpiperazine-1-carboxylate)
Il benzyl 4-[2-(4-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate è un composto organico appartenente alla classe delle piperazine carbossilate. Presenta una struttura molecolare caratterizzata da un gruppo benzilico legato a un nucleo di piperazina, che a sua volta è sostituito con un gruppo chetonico aromatico (4-metilfenile). Questo composto è utilizzato principalmente come intermedio sintetico in chimica farmaceutica e organica, grazie alla sua versatilità nei processi di funzionalizzazione. La sua stabilità chimica e la reattività selettiva lo rendono adatto per la sintesi di molecole più complesse, come farmaci o composti bioattivi. La presenza del gruppo chetonico aromatico e della piperazina carbossilata offre potenziali siti per ulteriori modifiche strutturali, ampliandone le applicazioni nella ricerca chimica e farmacologica.
1327946-63-3 structure
Product Name:benzyl 4-2-(4-methylphenyl)-2-oxoethylpiperazine-1-carboxylate
Numero CAS:1327946-63-3
MF:C21H24N2O3
MW:352.426865577698
CID:5618780
PubChem ID:110366379
Update Time:2025-07-23
benzyl 4-2-(4-methylphenyl)-2-oxoethylpiperazine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-28298817
- 1327946-63-3
- benzyl 4-[2-(4-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate
- benzyl 4-2-(4-methylphenyl)-2-oxoethylpiperazine-1-carboxylate
-
- Inchi: 1S/C21H24N2O3/c1-17-7-9-19(10-8-17)20(24)15-22-11-13-23(14-12-22)21(25)26-16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
- Chiave InChI: RNMLBZKPRCARRM-UHFFFAOYSA-N
- Sorrisi: O(CC1C=CC=CC=1)C(N1CCN(CC(C2C=CC(C)=CC=2)=O)CC1)=O
Proprietà calcolate
- Massa esatta: 352.17869263g/mol
- Massa monoisotopica: 352.17869263g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 6
- Complessità: 460
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 49.8Ų
benzyl 4-2-(4-methylphenyl)-2-oxoethylpiperazine-1-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28298817-1g |
benzyl 4-[2-(4-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate |
1327946-63-3 | 1g |
$1214.0 | 2023-09-07 | ||
| Enamine | EN300-28298817-5g |
benzyl 4-[2-(4-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate |
1327946-63-3 | 5g |
$3520.0 | 2023-09-07 | ||
| Enamine | EN300-28298817-10g |
benzyl 4-[2-(4-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate |
1327946-63-3 | 10g |
$5221.0 | 2023-09-07 | ||
| Enamine | EN300-28298817-0.05g |
benzyl 4-[2-(4-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate |
1327946-63-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28298817-0.1g |
benzyl 4-[2-(4-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate |
1327946-63-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28298817-0.25g |
benzyl 4-[2-(4-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate |
1327946-63-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28298817-0.5g |
benzyl 4-[2-(4-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate |
1327946-63-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28298817-1.0g |
benzyl 4-[2-(4-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate |
1327946-63-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28298817-2.5g |
benzyl 4-[2-(4-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate |
1327946-63-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28298817-5.0g |
benzyl 4-[2-(4-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate |
1327946-63-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
benzyl 4-2-(4-methylphenyl)-2-oxoethylpiperazine-1-carboxylate Letteratura correlata
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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